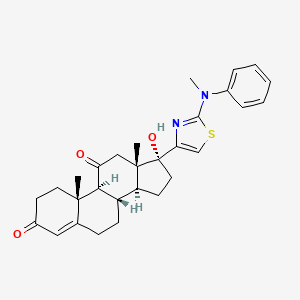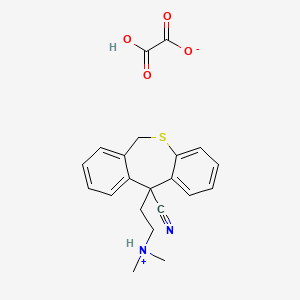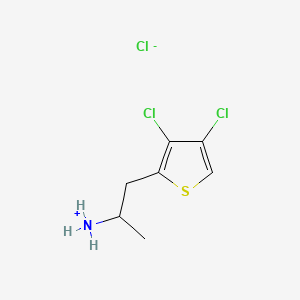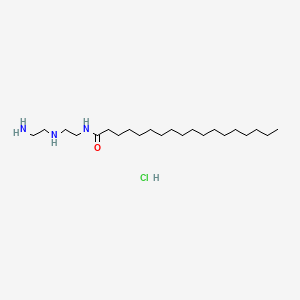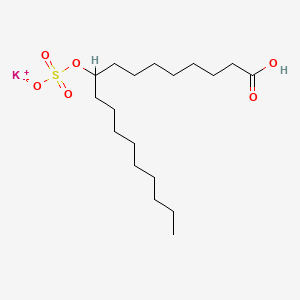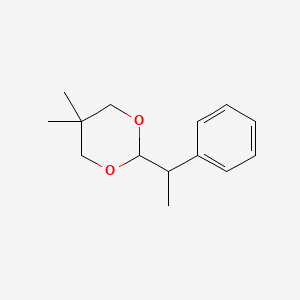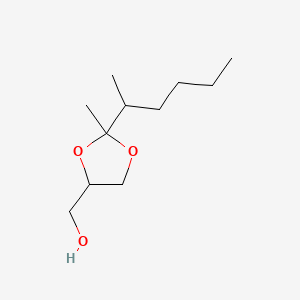![molecular formula C15H13N3O3 B13783203 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-c]pyrimidines This compound is characterized by its unique structure, which includes a benzaldehyde group attached to an imidazo[1,2-c]pyrimidine ring system with methoxy substituents at positions 5 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrimidin-5-yl)benzaldehyde: Similar in structure but lacks the methoxy substituents.
2-(5-Pyrimidinyl)benzaldehyde: Another structural analog with different substituents.
Uniqueness
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7 may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-(5,7-dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H13N3O3/c1-20-14-7-13-16-12(8-18(13)15(17-14)21-2)11-6-4-3-5-10(11)9-19/h3-9H,1-2H3 |
Clave InChI |
ZYOVUCYYLXQQHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=CN2C(=N1)OC)C3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



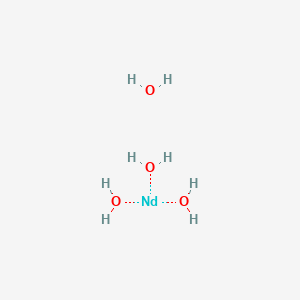
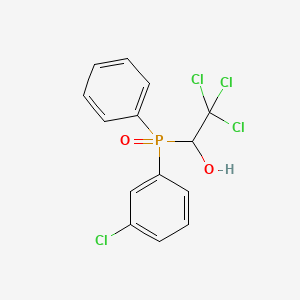


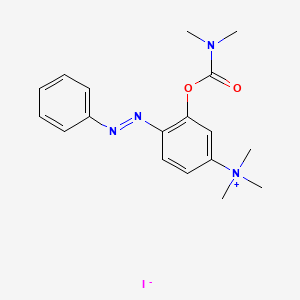
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
